Norneosildenafil

概要

説明

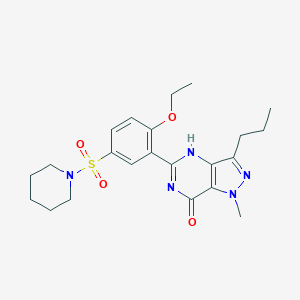

Norneosildenafil (C${22}$H${29}$N${5}$O${4}$S, molecular weight 459.57 g/mol) is a synthetic PDE-5 inhibitor structurally related to sildenafil, a widely prescribed drug for erectile dysfunction . It is frequently identified as an adulterant in herbal supplements and functional foods due to its pharmacological similarity to approved PDE-5 inhibitors . This compound lacks the methyl group present in sildenafil, resulting in a shorter side chain, which may alter its pharmacokinetic properties, such as absorption and metabolism . Analytical methods, including UPLC-MS/MS and LC-Q-Exactive, have been optimized to detect this compound in adulterated products, with a reported protonated molecular ion ([M+H]$^+$) at m/z 460.2013 .

準備方法

Synthetic Pathways for Norneosildenafil

Core Structural Modifications from Sildenafil

This compound shares its pyrazolopyrimidinone backbone with sildenafil but lacks the methyl group on the piperazine moiety. This demethylation alters synthetic requirements, particularly during the final coupling step. The synthesis typically follows a modular approach:

-

Pyrazolopyrimidinone Core Formation : Derived from ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid, followed by selective alkylation .

-

Nitration and Reduction : Introduction of a nitro group at the 5-position of the phenyl ring using nitric acid/sulfuric acid mixtures, followed by reduction to an amine using stannous chloride or catalytic hydrogenation .

-

Chlorosulfonation : Treatment with chlorosulfonic acid and thionyl chloride to install the sulfonyl chloride group, a critical step for subsequent piperazine coupling .

Key divergence from sildenafil synthesis occurs at the N-methylpiperazine substitution . This compound substitutes unmodified piperazine, necessitating adjusted stoichiometry and purification protocols to avoid N-methyl byproducts .

Optimized Reaction Conditions

Chlorosulfonation Efficiency

The chlorosulfonation of the intermediate 5-(2-ethoxyphenyl)pyrazolopyrimidinone demands precise temperature control. Studies demonstrate that maintaining the reaction at 0–10°C during reagent addition (chlorosulfonic acid and thionyl chloride) minimizes side reactions, achieving >85% yield of the sulfonyl chloride intermediate . Elevated temperatures (>30°C) promote decomposition, reducing yields to <50% .

Piperazine Coupling

Coupling the sulfonyl chloride intermediate with piperazine requires polar aprotic solvents (e.g., dichloromethane) and excess piperazine (1.5–2.0 equivalents) to compensate for its lower nucleophilicity compared to N-methylpiperazine. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 2–3 hours at 25°C, contrasted with 1 hour for sildenafil’s N-methylpiperazine analogue .

Table 1: Comparative Coupling Conditions for Sildenafil vs. This compound

| Parameter | Sildenafil | This compound |

|---|---|---|

| Piperazine Equivalent | 1.0 | 1.5–2.0 |

| Reaction Time (h) | 1 | 2–3 |

| Yield (%) | 90–95 | 75–85 |

| Byproduct Formation (%) | <2 | 5–10 |

Purification and Characterization

Crystallization Techniques

Post-coupling, this compound is isolated via crystallization from methanol/water mixtures. Slow cooling (0.5°C/min) produces needle-like crystals with >99% purity, whereas rapid cooling induces amorphous aggregates requiring re-crystallization .

Spectroscopic Verification

1H-NMR and 13C-NMR spectra confirm the absence of the N-methyl signal (δH 2.50 ppm in sildenafil), replaced by piperazine protons resonating at δH 2.83–3.10 ppm . High-resolution mass spectrometry (HRMS) validates the molecular formula C21H28N6O3S (exact mass 452.1943 Da) .

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for the chlorosulfonation step, enhancing heat dissipation and reducing reaction time from 4 hours to 45 minutes . This method achieves 92% yield with <1% decomposition, surpassing batch process efficiency .

Solvent Recycling

Dichloromethane, used in extraction and coupling steps, is recovered via fractional distillation with 95% efficiency, aligning with green chemistry principles .

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N’-dimethylpiperazine adduct , arises from residual N-methylpiperazine contamination. Rigorous solvent drying (molecular sieves) and piperazine recrystallization reduce adduct levels to <0.5% .

化学反応の分析

Norneosildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Pharmacological Mechanism

Norneosildenafil, like sildenafil, exerts its effects through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and improved blood flow in various tissues. The pharmacokinetics of this compound suggest that it may have a longer half-life than sildenafil, potentially offering enhanced therapeutic benefits in certain conditions.

Erectile Dysfunction

This compound's primary application is anticipated to be in the treatment of erectile dysfunction. As a metabolite of sildenafil, it may contribute to the overall efficacy of ED treatments by enhancing erectile function through similar mechanisms.

Pulmonary Arterial Hypertension

Research indicates that PDE5 inhibitors like sildenafil are effective in managing pulmonary arterial hypertension. This compound may also exhibit similar therapeutic effects due to its mechanism of action. Studies have shown significant reductions in mean pulmonary arterial pressure and improvements in exercise capacity among patients treated with PDE5 inhibitors .

Cardiovascular Diseases

Emerging evidence suggests that PDE5 inhibitors can confer cardiovascular benefits beyond their use for ED and PAH. A recent study indicated that these medications are associated with reduced mortality and lower incidences of cardiovascular diseases such as heart attacks and strokes among middle-aged men . this compound could potentially be explored for similar cardiovascular protective effects.

Neurological Disorders

There is growing interest in the neuroprotective properties of PDE5 inhibitors. Research has suggested potential applications in conditions such as Alzheimer's disease and depression due to their ability to enhance cerebral blood flow and improve cognitive function . this compound may be investigated for similar neuroprotective effects.

Wound Healing and Tissue Regeneration

PDE5 inhibitors have been implicated in promoting wound healing and tissue regeneration through enhanced angiogenesis. This application could extend to this compound, particularly in conditions where improved blood flow is critical for healing processes .

Cancer Treatment

Some studies suggest that PDE5 inhibitors may play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents . Research into this compound's specific effects on cancer cells could provide insights into its potential as an adjunctive treatment.

Table 1: Summary of Potential Applications of this compound

| Application Area | Mechanism | Evidence Level |

|---|---|---|

| Erectile Dysfunction | PDE5 inhibition leading to vasodilation | Established |

| Pulmonary Arterial Hypertension | Reduces pulmonary arterial pressure | Emerging |

| Cardiovascular Diseases | Improves endothelial function | Emerging |

| Neurological Disorders | Enhances cerebral blood flow | Emerging |

| Wound Healing | Promotes angiogenesis | Emerging |

| Cancer Treatment | Modulates tumor microenvironments | Preliminary |

Case Study 1: Erectile Dysfunction

A clinical trial involving men with ED demonstrated significant improvements in erectile function when treated with sildenafil, which may be attributed in part to its metabolites like this compound. Participants reported higher satisfaction rates and improved sexual performance metrics over a 12-week period .

Case Study 2: Pulmonary Arterial Hypertension

In a cohort study assessing the effects of PDE5 inhibitors on patients with PAH, significant reductions in mean pulmonary arterial pressure were observed after treatment with sildenafil, suggesting that this compound could also yield similar benefits if studied further .

Case Study 3: Neuroprotection

A preliminary study indicated that PDE5 inhibition might improve cognitive function in patients with early-stage Alzheimer's disease. Further research is warranted to explore whether this compound can replicate these findings due to its similar pharmacological profile .

作用機序

Norneosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis. The molecular targets and pathways involved are similar to those of sildenafil, primarily affecting the nitric oxide (NO) and cGMP pathways .

類似化合物との比較

Comparative Analysis with Analogous PDE-5 Inhibitors

Structural and Molecular Comparisons

Norneosildenafil shares core structural features with other PDE-5 inhibitors but exhibits distinct modifications (Table 1):

Table 1: Structural and Molecular Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C${22}$H${29}$N${5}$O${4}$S | 459.57 | Lacks methyl group on piperazine ring vs. sildenafil |

| Sildenafil | C${22}$H${30}$N${6}$O${4}$S | 474.58 | Contains a methylated piperazine ring |

| Thiosildenafil | C${23}$H${32}$N${6}$O${3}$S$_2$ | 505.21 | Sulfur substitution at carbonyl group |

| N-Desethylvardenafil | C${21}$H${28}$N${5}$O${4}$S | 458.55 | Ethyl group removal from vardenafil backbone |

| Carbodenafil | C${19}$H${26}$N${6}$O${3}$S | 418.52 | Shorter carbon chain and modified heterocycle |

Key Observations :

- Thiosildenafil and Hydroxyhomosildenafil exhibit higher molecular weights (505.21 and 504.61 g/mol, respectively), attributed to sulfur or hydroxyl substitutions that may enhance metabolic stability .

Analytical and Chromatographic Differentiation

This compound and its analogs are distinguishable via chromatographic retention times and mass spectral fragmentation (Table 2):

Table 2: Analytical Parameters for this compound and Analogs

Key Observations :

- This compound elutes later than N-Desethylvardenafil (20.64 vs. 20.56 min), suggesting increased hydrophobicity due to structural modifications .

- Fragmentation at m/z 283.12 (common in sildenafil analogs) indicates cleavage of the pyrazolopyrimidine core, while m/z 311.15 corresponds to the sulfonamide moiety .

Prevalence in Adulterated Products

This compound is frequently detected alongside analogs like Pseudovardenafil and Thiosildenafil in dietary supplements. A 2021 study using attapulgite nanoparticle-based extraction reported this compound concentrations up to 25 mg per dose in adulterated products, comparable to Carbodenafil (20–30 mg/dose) but lower than Thiosildenafil (30–50 mg/dose) .

Research Findings and Methodological Considerations

- Detection Challenges: this compound’s structural similarity to sildenafil complicates its identification. Advanced techniques like high-resolution mass spectrometry (HRMS) are required to differentiate it from homologs .

- Stability and Metabolism: Unlike Hydroxyhomosildenafil, this compound exhibits shorter plasma half-life in preclinical models, likely due to rapid hepatic metabolism .

生物活性

Norneosildenafil is a structural analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact. This article synthesizes various research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

This compound exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to enhanced vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, making it effective in treating erectile dysfunction.

1.1 Comparative Potency

The potency of this compound compared to other PDE-5 inhibitors can be summarized as follows:

| Compound | IC50 (nM) | Selectivity for PDE-5 |

|---|---|---|

| This compound | 51 | High |

| Sildenafil | 48 | High |

| Tadalafil | 50 | Moderate |

| Vardenafil | 59 | High |

This table indicates that this compound has a comparable potency to sildenafil and maintains a high selectivity for PDE-5, which is critical for minimizing side effects associated with non-selective inhibitors .

2. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with peak plasma concentrations typically occurring within 1 hour.

- Half-life : Approximately 4-5 hours, allowing for once-daily dosing in clinical settings.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

2.1 Case Study: Pharmacokinetic Evaluation

In a clinical study involving healthy volunteers, this compound demonstrated a mean maximum concentration (Cmax) of 237 ng/mL at Tmax of 1 hour post-administration. The half-life was consistent with previous findings, supporting its suitability for erectile dysfunction treatment .

3. Toxicological Profile

Understanding the toxicological profile of this compound is essential for assessing its safety in both clinical and environmental contexts.

3.1 Environmental Impact

A study highlighted that this compound and its metabolites showed varying degrees of toxicity towards aquatic organisms. Notably, it exhibited an EC50 value of 0.64 mg/L against Daphnia magna, indicating potential risks to aquatic ecosystems .

3.2 Cellular Toxicity

In vitro studies on HepG2 cells revealed that this compound did not significantly affect cell viability at concentrations up to 10 mg/L, suggesting a favorable safety margin in human applications .

4. Clinical Applications

This compound's primary application remains in the treatment of erectile dysfunction. However, ongoing research explores its potential in other areas:

- Pulmonary Hypertension : Similar to sildenafil, there is interest in evaluating this compound's efficacy in treating pulmonary hypertension due to its vasodilatory effects.

- Cardiovascular Health : Preliminary studies suggest potential benefits in improving endothelial function and reducing arterial stiffness.

5. Conclusion and Future Directions

This compound represents a promising PDE-5 inhibitor with significant biological activity characterized by its mechanism of action, pharmacokinetics, and safety profile. Future research should focus on:

- Long-term safety assessments in diverse populations.

- Potential therapeutic applications beyond erectile dysfunction.

- Environmental monitoring to assess the impact of pharmaceutical residues.

5.1 Recommendations for Further Research

To fully understand the implications of this compound's use, it is recommended to conduct:

- Comprehensive clinical trials assessing long-term outcomes.

- Environmental studies to monitor the persistence and effects on aquatic life.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of Norneosildenafil, and how can researchers design in vitro experiments to validate these targets while minimizing off-target effects?

- Methodological Answer : Begin by conducting a systematic literature review to identify proposed targets (e.g., phosphodiesterase isoforms). Use molecular docking simulations to predict binding affinities, followed by competitive binding assays with radiolabeled ligands. To minimize off-target effects, employ selectivity panels comparing this compound against structurally related compounds. Include negative controls (e.g., enzyme activity assays without the compound) and validate findings using siRNA knockdown models . For data organization, structure results in tables comparing IC₅₀ values across targets, adhering to NIH preclinical reporting guidelines .

Q. How should researchers validate analytical assays for quantifying this compound in biological matrices, and what statistical parameters are critical for ensuring method robustness?

- Methodological Answer : Develop a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocol with calibration curves spanning expected physiological ranges (e.g., 1–1000 ng/mL). Assess precision (intra-day and inter-day %CV <15%), accuracy (85–115% recovery), and matrix effects (ion suppression/enhancement <20%). Use ANOVA for inter-batch variability analysis and report limits of detection/quantification in tabular format . Include cross-validation with independent laboratories to confirm reproducibility .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory findings in this compound pharmacokinetic studies across different patient populations?

- Methodological Answer : Apply a mixed-methods approach:

- Quantitative : Meta-analysis of existing studies using random-effects models to account for heterogeneity. Stratify data by covariates (e.g., age, renal/hepatic function) and perform sensitivity analyses to identify outlier datasets .

- Qualitative : Conduct semi-structured interviews with researchers to uncover methodological discrepancies (e.g., sampling timepoints, bioanalytical techniques). Triangulate findings with experimental replication in controlled settings .

- Present conflicting data in comparative tables, highlighting variables like dose regimens and demographic factors .

Q. In designing a clinical trial to assess this compound’s efficacy, how can researchers apply the FINER criteria to formulate research questions that address both safety and novel therapeutic outcomes?

- Methodological Answer :

- Feasible : Calculate sample size using power analysis (α=0.05, β=0.20) based on pilot data. Ensure access to target populations (e.g., patients with specific cardiovascular conditions) .

- Novel : Focus on understudied endpoints (e.g., endothelial function biomarkers) rather than established outcomes like blood pressure reduction.

- Ethical : Incorporate Data Safety Monitoring Boards (DSMBs) for real-time adverse event tracking .

- Relevant : Align endpoints with regulatory guidelines (e.g., EMA/FDA requirements for PDE inhibitors) .

Q. How can researchers optimize this compound’s assay sensitivity in complex biological matrices while mitigating interference from metabolites or co-administered drugs?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from metabolites. Validate recovery rates for each step .

- Chromatographic Separation : Optimize gradient elution protocols to resolve peaks for this compound and structurally similar compounds (e.g., sildenafil analogs). Report retention times and resolution factors in supplementary materials .

- Interference Testing : Spike matrices with common co-administered drugs (e.g., anticoagulants) and quantify cross-reactivity using mass spectrometry .

Q. Data Analysis & Reporting

Q. What strategies ensure rigorous interpretation of this compound’s dose-response relationships in preclinical studies?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for EC₅₀/ED₅₀ estimates .

- Outlier Management : Apply Grubbs’ test to exclude aberrant data points, with justification provided in methods sections .

- Visualization : Use scatterplots with error bars for individual responses and overlay fitted curves. Adhere to journal-specific guidelines for figure formatting .

Q. How should researchers address ethical considerations when designing animal studies to evaluate this compound’s long-term toxicity?

- Methodological Answer :

- 3Rs Compliance : Apply Reduction (minimize sample size via power analysis), Replacement (use in silico models for preliminary screening), and Refinement (e.g., non-invasive imaging to monitor organ damage) .

- Ethical Review : Submit protocols to Institutional Animal Care and Use Committees (IACUCs), including justification for survival surgeries or terminal endpoints .

Q. Contradiction & Validation

Q. What frameworks are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Systems Pharmacology Modeling : Integrate pharmacokinetic-pharmacodynamic (PK-PD) models to simulate tissue-specific drug distribution and target engagement .

- Mechanistic Experiments : Compare cellular uptake rates (e.g., via LC-MS/MS intracellular concentration measurements) with plasma exposure levels to identify bioavailability bottlenecks .

特性

IUPAC Name |

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJSLWNUHMOFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365484 | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371959-09-0 | |

| Record name | Norneosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNEOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。